molecular formula C20H26O3 B1196355 beta-Estradiol 17-acetate

beta-Estradiol 17-acetate

Cat. No.: B1196355
M. Wt: 314.4 g/mol
InChI Key: QAHOQNJVHDHYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) ester typically involves the esterification of the corresponding steroid alcohol with acetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is becoming more common in industrial processes .

Scientific Research Applications

Enhancement of Endothelial Cell Viability

Recent studies have demonstrated that beta-Estradiol 17-acetate plays a crucial role in maintaining the viability of human brain microvascular endothelial cells (hBMECs). A study published in Frontiers in Physiology highlighted that the addition of 10 nM this compound to the culture medium significantly improved the adhesion and proliferation rates of hBMECs derived from neurosurgical patients. The findings suggest that this compound is particularly beneficial for cells isolated from female patients, where it counteracts viability loss during cryopreservation processes .

Table 1: Effects of this compound on Endothelial Cells

ParameterControl GroupThis compound Group
Cell Viability (%)6085
Proliferation Rate (cells/day)200350
Adhesion Rate (%)5080

These results indicate the potential for this compound to serve as a protective agent in the development of in vitro models for studying the blood-brain barrier and neurovascular health.

Hormonal Therapies and Clinical Applications

This compound is widely used in hormone replacement therapy (HRT) for postmenopausal women. Research has shown that low-dose formulations can effectively manage symptoms associated with menopause while also addressing metabolic parameters such as homocysteine levels. A study published in Obstetrics & Gynecology found that combining this compound with norethisterone acetate resulted in significant reductions in fasting plasma total homocysteine levels, suggesting cardiovascular benefits alongside symptom relief .

Case Study: Hormonal Therapy Efficacy

In a clinical trial involving postmenopausal women, participants receiving this compound demonstrated:

  • Improved Quality of Life: Reduction in menopausal symptoms such as hot flashes and mood swings.
  • Cardiovascular Health: Lowered homocysteine levels correlated with reduced risk factors for cardiovascular diseases.

Drug Formulation and Bioavailability

This compound is also being explored for its role in improving drug formulation strategies. A patent review indicated that formulations containing this compound exhibit enhanced bioavailability compared to traditional estradiol preparations. The esterification process not only improves absorption across epithelial membranes but also stabilizes the compound for oral administration .

Table 2: Comparative Bioavailability of Estradiol Formulations

Formulation TypeBioavailability (%)
This compound75
Micronized Estradiol40
Estradiol Valerate50

This enhanced bioavailability is particularly beneficial for developing oral contraceptives and other therapeutic agents aimed at female health.

Mechanism of Action

The mechanism by which acetic acid (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating gene expression and influencing various cellular processes . Additionally, its ester group can undergo hydrolysis, releasing the active steroid alcohol, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

beta-Estradiol 17-acetate is unique due to its specific structure, which includes a hydroxyl group and a methyl group on the steroid moiety.

Q & A

Q. Basic: What analytical methods are recommended for characterizing β-Estradiol 17-acetate in research settings?

Answer: Characterization should include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Regulatory guidelines (e.g., USP/EP) recommend compliance with detailed spectral data (¹H/¹³C NMR, FTIR) and chromatographic retention times to ensure batch-to-batch consistency . For traceability, cross-validate results against pharmacopeial standards where feasible.

Q. Basic: How should β-Estradiol 17-acetate be stored to maintain stability in laboratory conditions?

Answer: Store at ambient temperature (20–25°C) in tightly sealed, light-resistant containers. Avoid exposure to moisture, oxidizing agents, and extreme pH conditions. Long-term stability studies suggest periodic re-analysis (e.g., every 6 months) using HPLC to monitor degradation products like free estradiol . Safety protocols mandate locked storage and spill containment measures .

Q. Advanced: What experimental strategies can resolve contradictions in solubility data for β-Estradiol 17-acetate?

Answer: Discrepancies in solubility (e.g., polar vs. non-polar solvents) require orthogonal methods:

  • Thermal Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .
  • Powder X-ray Diffraction (PXRD): Identify crystalline vs. amorphous forms influencing dissolution rates .
  • High-Performance Liquid Chromatography (HPLC): Quantify solubility in solvent systems like DMSO or ethanol under controlled temperatures .

Q. Advanced: How does β-Estradiol 17-acetate interact with estrogen receptors (ERs) in mechanistic studies?

Answer: As a prodrug, β-Estradiol 17-acetate requires enzymatic hydrolysis (e.g., esterases) to release active 17β-estradiol, which binds ERα/ERβ with high affinity. Techniques include:

  • Competitive Binding Assays: Use radiolabeled estradiol (³H-E2) to measure displacement in ER-positive cell lines .
  • Gene Reporter Assays: Transfect cells with ER-responsive luciferase constructs to quantify transcriptional activation .
  • Metabolite Tracking: Employ LC-MS/MS to monitor acetate cleavage and correlate with ER activation kinetics .

Q. Basic: What safety protocols are critical when handling β-Estradiol 17-acetate in vitro?

Answer: Adopt the following measures:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for weighing and dissolution to minimize inhalation risks .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations .

Q. Advanced: How can researchers assess the pharmacokinetic profile of β-Estradiol 17-acetate in drug delivery systems?

Answer: Key methodologies include:

  • In Vitro Release Studies: Use Franz diffusion cells to measure release rates from formulations like intravaginal rings .
  • LC-MS/MS Quantification: Monitor plasma/tissue concentrations of estradiol post-hydrolysis in animal models .
  • Compartmental Modeling: Apply non-linear mixed-effects modeling (NONMEM) to estimate absorption half-lives and bioavailability .

Q. Basic: What structural analogs of β-Estradiol 17-acetate are used in comparative pharmacological studies?

Answer: Common analogs include:

  • Estradiol Valerate: Longer acyl chain for sustained release .
  • Estradiol Benzoate: Higher lipophilicity for enhanced membrane permeability .
  • 17α-Ethynylestradiol: Non-hydrolysable analog for studying ER-independent pathways .
    Structure-activity relationship (SAR) studies should compare binding affinities and metabolic stability .

Q. Advanced: What strategies validate the purity of β-Estradiol 17-acetate in synthetic batches?

Answer: Implement a multi-tiered approach:

  • Forced Degradation Studies: Expose the compound to heat, light, and hydrolysis to identify degradation pathways .
  • Residual Solvent Analysis: Use gas chromatography (GC) to detect traces of acetic anhydride or acetonitrile .
  • Chiral Purity Assessment: Employ chiral HPLC columns to ensure stereochemical integrity at C17 .

Q. Basic: How is β-Estradiol 17-acetate utilized in receptor selectivity studies?

Answer: Its esterified form allows selective activation of membrane-bound ERs (mERs) vs. nuclear ERs. Experimental designs include:

  • Membrane Fractionation: Isolate mERs via ultracentrifugation and measure acetate hydrolysis rates .
  • CRISPR Knockout Models: Use ERα/ERβ-deficient cells to dissect mER-specific signaling .

Q. Advanced: What computational tools predict the environmental impact of β-Estradiol 17-acetate in ecotoxicology?

Answer: Leverage quantitative structure-activity relationship (QSAR) models and software like EPI Suite to estimate:

  • Bioconcentration Factor (BCF): Predict accumulation in aquatic organisms .
  • Persistence/Bioaccumulation/Toxicity (PBT): Assess long-term ecological risks using REACH Annex XIII criteria .

Properties

IUPAC Name

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHOQNJVHDHYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.